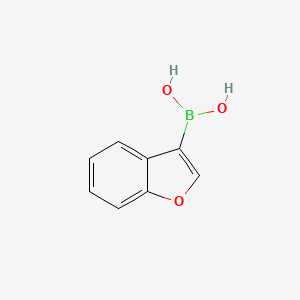

![molecular formula C11H13BrN4 B1290550 3-Bromo-6-piperidin-1-yl-imidazo[1,2-b]pyridazine CAS No. 952182-14-8](/img/structure/B1290550.png)

3-Bromo-6-piperidin-1-yl-imidazo[1,2-b]pyridazine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

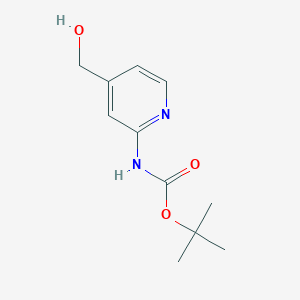

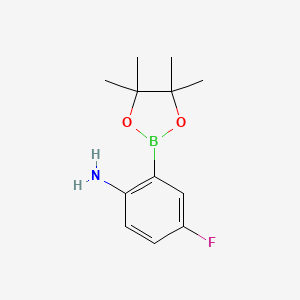

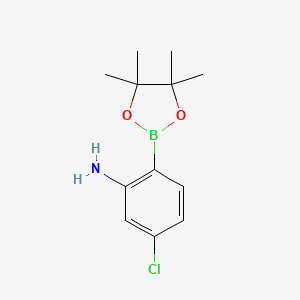

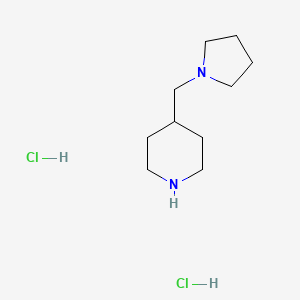

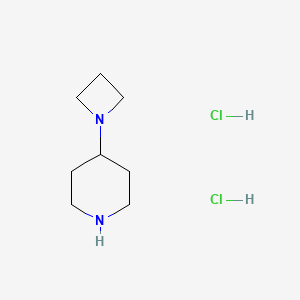

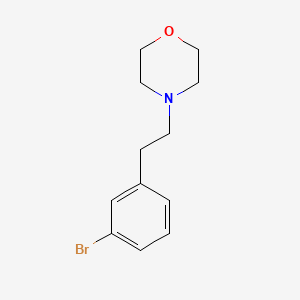

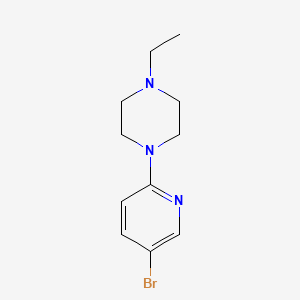

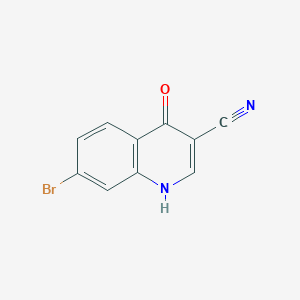

The synthesis of 3-Bromo-imidazo[1,2-b]pyridazine derivatives has been explored through various methods. One approach involves the condensation of 5-Bromo-2,3-diaminopyridine with aromatic aldehydes in the presence of molecular iodine in water, followed by alkylation reactions using different alkyl dibromide agents . Another method reported is the copper-mediated aerobic oxidative coupling of pyridines and enamides to synthesize 3-bromo-imidazo[1,2-a]pyridines, which tolerates a variety of functional groups and operates under mild conditions . Additionally, an efficient synthesis route for C-6 aminated 3-bromoimidazo[1,2-b]pyridazines has been developed, which treats 3-bromo-6-chloroimidazo[1,2-b]pyridazine with alkylamines in the presence of CsF and BnNEt3Cl in DMSO at 100°C, yielding high isolated yields .

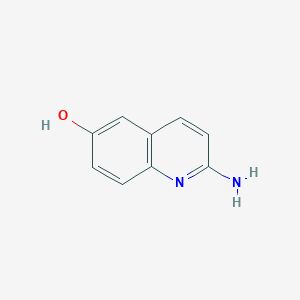

Molecular Structure Analysis

The molecular structures of the synthesized imidazo[1,2-b]pyridazine derivatives have been elucidated using NMR spectroscopy. For certain derivatives, monocrystalline X-ray crystallography has confirmed the structures, and theoretical calculations using DFT and TD-DFT methods at the B3LYP/6-31G++(d,p) level of theory have been carried out . These analyses provide a detailed understanding of the molecular conformations and electronic properties of the compounds.

Chemical Reactions Analysis

The chemical reactivity of the synthesized compounds has been studied through molecular docking to determine their binding affinity to the target enzyme S. aureus tyrosyl-tRNA synthetase. Among the compounds tested, one derivative showed a significant binding affinity, indicating potential as a tyrosyl-tRNA synthetase inhibitor . This suggests that the imidazo[1,2-b]pyridazine derivatives could be promising candidates for further drug development.

Physical and Chemical Properties Analysis

The physical and chemical properties of the 3-Bromo-imidazo[1,2-b]pyridazine derivatives are inferred from their synthesis conditions and molecular structure. The compounds exhibit a range of yields and demonstrate the ability to undergo further functionalization. The Hirshfeld surface analysis has been used to determine intermolecular contacts, which is crucial for understanding the solid-state properties and potential interactions of these compounds . The synthesis methods imply that these derivatives have good stability under the reaction conditions and can be obtained in high purity.

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

3-bromo-6-piperidin-1-ylimidazo[1,2-b]pyridazine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BrN4/c12-9-8-13-10-4-5-11(14-16(9)10)15-6-2-1-3-7-15/h4-5,8H,1-3,6-7H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOIHOUTZDWHDBD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=NN3C(=NC=C3Br)C=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BrN4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromo-6-piperidin-1-yl-imidazo[1,2-b]pyridazine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.